2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide
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Overview
Description
2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₇H₁₀N₄O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxamide with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding pyridine carboxylic acids.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.
Medicine: Investigated for its potential therapeutic effects, including its role as a prodrug that can be activated in specific biological environments.
Mechanism of Action
The mechanism of action of 2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also induce autophagy in certain cell types, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxamide: Another pyridine derivative with similar structural features.
2-Methylhydrazinopyridine: A compound with a similar hydrazine group attached to the pyridine ring.
Pyridine-4-carboxamide: A simpler pyridine derivative without the hydrazine group
Uniqueness
2-(2-Methylhydrazin-1-yl)pyridine-4-carboxamide is unique due to the presence of both the methylhydrazine and carboxamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H10N4O |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(2-methylhydrazinyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N4O/c1-9-11-6-4-5(7(8)12)2-3-10-6/h2-4,9H,1H3,(H2,8,12)(H,10,11) |
InChI Key |
BHMQSZJCDBGOTB-UHFFFAOYSA-N |
Canonical SMILES |
CNNC1=NC=CC(=C1)C(=O)N |
Origin of Product |
United States |
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